REACTION_CXSMILES
|
[CH:1](=[O:8])C1C=CC=CC=1.[CH3:9][S:10]([C:13]1[CH:18]=[C:17]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:16]=[CH:15][C:14]=1[OH:23])(=[O:12])=[O:11]>>[OH:23][C:14]1[C:13]([S:10]([CH3:9])(=[O:11])=[O:12])=[CH:18][C:17]([C:19]([CH3:20])([CH3:22])[CH3:21])=[CH:16][C:15]=1[CH:1]=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a similar manner to that
|
Type
|
CUSTOM
|
Details
|
to obtain this material) there
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C=C1S(=O)(=O)C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.2 mmol | |
AMOUNT: MASS | 4.41 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |